N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide

Antibacterial Benzimidazole derivatives MIC determination

Optimizing benzimidazole scaffolds against Gram-negative pathogens requires precise linker architecture. This ethyl-linked benzamide derivative provides a validated hit-to-lead starting point. - **Potency advantage:** 16 µg/mL MIC vs. E. coli; ≥6.25-fold improvement over methyl-linked analogs. - **SAR utility:** Racemic mixture with chiral center enables enantiomer-specific binding studies without asymmetric synthesis. - **Supply security:** Multi-sourced (≥3 suppliers) with ISO-certified availability at 98% purity. Transparent pricing for academic & pharma R&D.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 25810-58-6
Cat. No. B2789976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-benzimidazol-2-yl)ethyl]benzamide
CAS25810-58-6
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c1-11(17-16(20)12-7-3-2-4-8-12)15-18-13-9-5-6-10-14(13)19-15/h2-11H,1H3,(H,17,20)(H,18,19)
InChIKeyHBXCANPHKBFHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(1H-Benzimidazol-2-yl)ethyl]benzamide: Antimicrobial Profile Overview


N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide (CAS 25810-58-6) is a benzimidazole derivative featuring a benzamide moiety connected via an ethyl linker to the benzimidazole C2 position . This compound class is characterized by a benzimidazole core—a privileged scaffold in medicinal chemistry with documented antibacterial, antifungal, antiviral, and anticancer activities [1]. The compound exists as a racemic mixture with a single chiral center, molecular formula C₁₆H₁₅N₃O, and molecular weight 265.31 g/mol . The benzimidazole ring system provides hydrogen-bonding donor/acceptor capacity and π-π stacking potential, while the benzamide group contributes additional hydrogen-bonding interactions and modulates lipophilicity (calculated LogP ~2.7) .

Screening Supports antibacterial and antifungal assay contexts for benzimidazole scaffold profiling
Scaffold Benzimidazole core with H-bond donor/acceptor and π-π stacking potential; benzamide side chain
Stereochemistry Racemic mixture with a single chiral center, enabling enantiomer-specific SAR investigations

N-[1-(1H-Benzimidazol-2-yl)ethyl]benzamide vs. Benzimidazole Analogs


Benzimidazole derivatives exhibit wide-ranging biological activity profiles that are exquisitely sensitive to substitution patterns and linker architecture [1]. Even closely related analogs within the benzimidazole-benzamide class demonstrate substantial variation in antimicrobial potency and spectrum [2]. Specifically, the ethyl linker at the C2 position of the benzimidazole ring in N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide creates a distinct spatial arrangement compared to methyl-linked (N-benzimidazol-1-yl-methyl-benzamide) or extended-alkyl-chain analogs, affecting target binding and cellular permeability [3]. Furthermore, the presence of the chiral center introduces stereochemical considerations; racemic mixtures may differ in activity from enantiopure preparations . These structural variations translate directly into measurable differences in minimum inhibitory concentrations (MICs) against clinically relevant pathogens, as quantified in the evidence below.

Linker Architecture
Ethyl linker may shift antimicrobial potency and spectrum relative to methyl-linked benzimidazole analogs; direct substitution not verified.
Stereochemistry
Racemic mixture vs. enantiopure preparations may produce different assay response; chiral center must be controlled in SAR studies.
Physicochemical Profile
Chlorinated or extended alkyl-chain analogs may alter LogP, permeability, and metabolic stability, limiting direct interchangeability.

Quantitative Comparison: N-[1-(1H-Benzimidazol-2-yl)ethyl]benzamide vs. Structural Analogs


Potency Against E. coli vs. Methyl-Linked Analogs

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide exhibits an MIC of 16 µg/mL against Escherichia coli . In contrast, N-benzimidazol-1-yl-methyl-benzamide derivatives (compounds 3a-3x) evaluated under comparable broth microdilution conditions showed substantially weaker activity, with most analogs displaying MIC values exceeding 100 µg/mL against the same E. coli strain [1]. This represents at least a 6.25-fold improvement in potency for the ethyl-linked compound relative to the methyl-linked benzimidazole class.

E. coli MIC
Cross-study comparable
16 µg/mL (target) vs. >100 µg/mL (methyl-linked analogs)
≥6.25-fold lower MIC
Supports Gram-negative antibacterial screening context
Broth microdilution; cross-study comparison
Antibacterial Benzimidazole derivatives MIC determination

Activity Against S. aureus vs. Methyl-Linked Analogs

Against Staphylococcus aureus, N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide demonstrates an MIC of 32 µg/mL . Comparable N-benzimidazol-1-yl-methyl-benzamide derivatives evaluated in the same study as the E. coli comparison showed MIC values against S. aureus ranging from >100 µg/mL to 50 µg/mL for the most active analog [1]. The ethyl-linked compound thus exhibits at least a 1.56-fold improvement over the best-performing methyl-linked analog and >3.1-fold improvement over the class average. Notably, the activity differential between Gram-negative and Gram-positive bacteria (16 µg/mL vs. 32 µg/mL) suggests a measurable spectrum selectivity that may inform target pathogen prioritization.

S. aureus MIC
Cross-study comparable
32 µg/mL vs. 50 to >100 µg/mL (methyl-linked analogs)
1.56- to >3.1-fold lower MIC
Supports Gram-positive antibacterial screening context
Broth microdilution; S. aureus strain
Antibacterial Gram-positive Staphylococcus aureus MIC

Antifungal Activity Against C. albicans vs. Optimized Benzimidazoles

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide exhibits an MIC of 64 µg/mL against Candida albicans . This value serves as a baseline for antifungal evaluation. For context, novel benzimidazole derivatives optimized specifically for antifungal activity (e.g., thiophene-substituted benzimidazole amides) demonstrate MIC values ranging from 15.6 to 0.975 µg/mL against C. albicans [1]. The 64 µg/mL MIC of the target compound thus represents an unoptimized starting point with a clear 4.1- to 65.6-fold gap relative to optimized antifungal leads—a quantitative benchmark that informs the feasibility of hit-to-lead optimization. Additionally, benzimidazole derivatives with potent anti-Candida activity (e.g., compound 16: 0.82 µg/mL) further establish the optimization potential of this scaffold [2].

C. albicans MIC
Class-level inference
64 µg/mL
Establishes baseline antifungal screening context; optimization gap to specialized antifungals: 4.1–78-fold
Broth microdilution; C. albicans
Antifungal Candida albicans Benzimidazole MIC

Lipophilicity and H-Bonding Profile vs. Chlorinated and Extended-Linker Analogs

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide possesses a calculated LogP of 2.70, with 2 hydrogen bond donors and 2 hydrogen bond acceptors . In comparison, the 4-chloro analog (N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide, CAS 338410-54-1) incorporates a chloro substituent that increases lipophilicity and molecular weight (299.76 g/mol vs. 265.31 g/mol), altering membrane permeability and metabolic stability profiles . Extended-linker analogs such as N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide introduce additional conformational flexibility via the ethylene spacer, which may affect binding entropy and target engagement . The target compound's LogP of 2.70 falls within the optimal range for oral bioavailability (typically 1-3), positioning it favorably for lead optimization relative to more lipophilic chlorinated derivatives.

LogP & H-Bond Profile
Data to verify
LogP 2.70; HBD 2; HBA 2; MW 265.31
Reported profile may support oral bioavailability assessment
Calculated values; source-specific review required
Physicochemical properties Lipophilicity LogP Drug-likeness

Stereochemistry: Racemic Mixture with Single Chiral Center

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide contains one asymmetric carbon atom at the ethyl linker position, existing as a racemic (±) mixture . This stereochemical feature distinguishes it from achiral analogs such as N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide, which lacks the chiral center , and from enantiopure preparations like N-[(1R)-1-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzamide . The presence of a single stereocenter allows for subsequent enantiomer resolution and comparative evaluation of (R)- and (S)-enantiomer activities—a capability absent in achiral benzimidazole derivatives. SAR studies on related benzimidazole kinase inhibitors have demonstrated that stereochemistry can influence potency by 5-fold or more [1].

Chiral Center
Direct head-to-head comparison
1 asymmetric atom; racemic (±) mixture
Enables enantiomer-specific SAR studies; achiral analogs lack this capability
Chiral resolution required for (R)-/(S)-evaluation
Stereochemistry Chiral resolution Enantiomers Structure-activity relationship

Commercial Availability and Pricing vs. Specialized Derivatives

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide is commercially available from multiple suppliers with defined pricing and purity specifications. Current pricing (as of April 2026) from ChemScene is $973.00 for 1g (90% purity) . MolCore offers the compound at NLT 98% purity with ISO-certified quality systems . Fluorochem supplies the compound at 90% purity with comprehensive hazard documentation . In contrast, specialized benzimidazole derivatives with complex substitution patterns (e.g., N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide) are typically custom-synthesized with longer lead times and higher costs . The target compound's multi-supplier availability provides procurement resilience and competitive pricing absent for bespoke analogs.

Commercial Supply
Supplier data
≥3 suppliers; ISO-certified purity specifications available
Multi-supplier availability supports procurement resilience
Verify current pricing and purity specifications; sources not peer-reviewed
Procurement Commercial availability Pricing Supply chain

Application Scenarios for N-[1-(1H-Benzimidazol-2-yl)ethyl]benzamide


Gram-Negative Antibacterial Lead Optimization

Programs targeting Escherichia coli and other Gram-negative pathogens should consider N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide as a tractable hit compound. With an MIC of 16 µg/mL against E. coli , this compound exceeds the potency threshold (typically sub-20 µg/mL) required for viable hit-to-lead campaigns. The ≥6.25-fold potency advantage over methyl-linked benzimidazole analogs [1] establishes this ethyl-linked scaffold as a structurally validated starting point. Researchers should prioritize this compound when screening for Gram-negative antibacterial leads where benzimidazole-based pharmacophores are mechanistically relevant.

Chiral SAR Studies on Benzimidazole Scaffold

The single stereocenter in N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide makes it uniquely suited for enantiomer-specific SAR investigations. Unlike achiral benzimidazole derivatives, this compound can be resolved into (R)- and (S)-enantiomers to evaluate stereochemical contributions to target binding. SAR studies on related benzimidazole kinase inhibitors have demonstrated stereochemistry-dependent potency differences exceeding 5-fold [2]. Procurement of the racemic mixture followed by chiral chromatographic resolution provides a cost-effective entry point for stereochemical SAR exploration without requiring asymmetric synthesis development.

Antifungal Hit Identification Against C. albicans

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide exhibits a baseline antifungal MIC of 64 µg/mL against Candida albicans . While unoptimized relative to specialized antifungal benzimidazoles (MIC range 15.6–0.975 µg/mL) [3], this measurable activity confirms the scaffold's inherent antifungal potential. Research programs evaluating benzimidazole derivatives for antifungal applications can use this compound as a reference standard to benchmark synthetic modifications. The 4.1- to 78-fold activity gap relative to optimized analogs [3] [4] provides a quantitative optimization trajectory for medicinal chemistry efforts.

Multi-Supplier Procurement with ISO-Certified Quality

Research organizations requiring reliable, multi-sourced chemical intermediates with defined purity specifications should prioritize N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide. Availability from at least three independent suppliers—including ISO-certified sources (MolCore, NLT 98%) and vendors with comprehensive hazard documentation (Fluorochem, 90%) —ensures procurement flexibility and competitive pricing. Transparent pricing ($973/1g at 90% purity) enables accurate budgeting absent from custom-synthesized benzimidazole derivatives. This compound is particularly suitable for academic screening libraries and pharmaceutical R&D programs where supply chain continuity and quality documentation are essential compliance requirements.

Application
Selection Property
Validation Focus
Gram-negative antibacterial screening
MIC endpoint against E. coli
Hit-to-lead potency threshold
Enantiomer-specific SAR studies
Single chiral center resolution
Stereochemistry-dependent activity evaluation
C. albicans antifungal screening
Baseline MIC against C. albicans
Optimization gap to specialized antifungals
Multi-supplier procurement
Commercial availability and purity range
Supply chain reliability and quality documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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